Ethyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate
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Overview
Description
Ethyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate is a bicyclic compound that features a unique structural motif. This compound belongs to the class of azabicyclo compounds, which are known for their rigidity and potential bioactivity. The bicyclic structure imparts significant strain, making it an interesting subject for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate typically involves a [2+2] cycloaddition reaction. One efficient method utilizes photochemistry, where a crossed [2+2]-cycloaddition of 1,5-dienes is performed under blue LED irradiation at 450 nm using an iridium photoredox catalyst (Ir[dF(CF3)ppy]2(dtbpy))PF6 in dichloromethane . This method yields the desired bicyclic scaffold in good yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical [2+2] cycloaddition process. the use of specialized equipment and conditions, such as blue LED irradiation and specific catalysts, can pose challenges for large-scale production. Optimization of reaction conditions and the development of continuous flow processes could enhance scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like mCPBA to form lactones via Baeyer-Villiger rearrangement.
Reduction: Reduction reactions can be performed to modify the bicyclic structure, potentially leading to ring-opened products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic scaffold.
Common Reagents and Conditions
Oxidation: mCPBA in refluxed methylene chloride for Baeyer-Villiger rearrangement.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Oxidation: Formation of lactones or lactams.
Reduction: Ring-opened products or reduced bicyclic structures.
Substitution: Functionalized bicyclic compounds with various substituents.
Scientific Research Applications
Ethyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a scaffold for drug development.
Biology: Investigated for its potential bioactivity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a bio-isostere in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure can mimic certain biological molecules, allowing it to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific functional groups and modifications present on the compound .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a similar bicyclic structure but differ in the ring size and functional groups.
Bicyclo[1.1.1]pentane derivatives: Known for their rigidity and use as bio-isosteres in medicinal chemistry.
Uniqueness
Ethyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate is unique due to its specific azabicyclo structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential bioactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)7-5-3-6(7)9-4-5/h5-7,9H,2-4H2,1H3/t5-,6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNWXAPXSPNKKV-LYFYHCNISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC1NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H]2C[C@@H]1NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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